molecular formula C11H21ClN4O2S B1473386 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1838527-42-6

1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B1473386
CAS No.: 1838527-42-6
M. Wt: 308.83 g/mol
InChI Key: YTDFCFXQCPNXJE-UHFFFAOYSA-N
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Description

The compound “1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride” is a sulfonamide derivative with a pyrazole ring and a piperidine ring . Sulfonamides are a group of compounds known for their antibacterial properties . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .


Molecular Structure Analysis

The compound contains a total of 44 bonds, including 20 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, and 5 aromatic bonds. It also contains 1 five-membered ring (pyrazole), 1 six-membered ring (piperidine), 1 secondary amide (aromatic), 1 secondary amine (aliphatic), and 1 pyrazole .

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis and Screening : The compound 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride and its derivatives are synthesized and screened for various properties. For instance, the facile synthesis of biaryl pyrazole sulfonamide derivatives and their primary ex-vivo pharmacological testing and in vitro screening are documented. These processes shed light on the structural-activity relationships, providing insights into how slight modifications in the chemical structure can significantly impact the biological activity of the compounds (Srivastava et al., 2008).

Biological Activity and Applications

Antimicrobial Activity : The antimicrobial properties of sulfonamide derivatives of this compound are well-documented. For instance, various derivatives have been synthesized and evaluated for their antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents based on this chemical scaffold (El‐Emary et al., 2002).

Anticancer and Enzyme Inhibition : The compound and its derivatives are also studied for their potential anticancer properties and ability to inhibit specific enzymes. For example, the inhibition of carbonic anhydrase isozymes and the exploration of anticancer activities against a variety of cancer cell lines are significant areas of research. These studies contribute to understanding the therapeutic potential of these compounds in treating various types of cancer and other diseases (Sławiński et al., 2013).

Structural Analysis and Modification

Molecular Docking and Synthesis : The compound's derivatives have been subjected to molecular docking studies to predict their binding modes and interactions with biological targets. This approach aids in the design of more potent and selective agents. Additionally, the synthesis of novel heterocyclic compounds containing the sulfonamido moiety has been investigated, revealing insights into their structure-activity relationships and potential as therapeutic agents (Shingare et al., 2022).

Properties

IUPAC Name

1,3,5-trimethyl-N-piperidin-4-ylpyrazole-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S.ClH/c1-8-11(9(2)15(3)13-8)18(16,17)14-10-4-6-12-7-5-10;/h10,12,14H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDFCFXQCPNXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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